Cas no 1018502-06-1 (3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide)

3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide
- 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide
- 3-amino-4-chloro-N-(3-pyridinylmethyl)Benzamide
- C13H12ClN3O
- 5792AJ
- TRA0020964
- SEL10005763
- SY016509
- AX8280822
- SCHEMBL10323920
- AC1734
- CS-11346
- AO-854/43368325
- A897037
- DB-023951
- Benzamide, 3-amino-4-chloro-N-(3-pyridinylmethyl)-
- 1018502-06-1
- MFCD10021697
- CS-0443230
- AKOS009234575
-
- MDL: MFCD10021697
- Inchi: 1S/C13H12ClN3O/c14-11-4-3-10(6-12(11)15)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2,(H,17,18)
- InChI Key: TUTGNXCAERCAHY-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1N([H])[H])C(N([H])C([H])([H])C1=C([H])N=C([H])C([H])=C1[H])=O
Computed Properties
- Exact Mass: 261.0668897g/mol
- Monoisotopic Mass: 261.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68
- XLogP3: 1.6
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A46000-250mg |
3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide |
1018502-06-1 | 95% | 250mg |
¥2139.0 | 2023-09-08 | |
Alichem | A029185768-1g |
3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide |
1018502-06-1 | 95% | 1g |
$400.00 | 2023-09-04 | |
TRC | A617423-100mg |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | 100mg |
$ 210.00 | 2022-06-08 | ||
eNovation Chemicals LLC | D781411-0.25g |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | >95% | 0.25g |
$165 | 2024-07-20 | |
TRC | A617423-10mg |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | 10mg |
$ 50.00 | 2022-06-08 | ||
eNovation Chemicals LLC | D256566-1g |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | 97% | 1g |
$1121 | 2024-05-23 | |
eNovation Chemicals LLC | D781411-0.1g |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | >95% | 0.1g |
$170 | 2025-02-20 | |
eNovation Chemicals LLC | D256566-1g |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | 97% | 1g |
$1121 | 2025-02-21 | |
eNovation Chemicals LLC | D781411-0.1g |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | >95% | 0.1g |
$170 | 2025-02-20 | |
eNovation Chemicals LLC | D781411-0.25g |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide |
1018502-06-1 | >95% | 0.25g |
$165 | 2025-02-20 |
3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide Related Literature
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide
Introduction to 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide (CAS No. 1018502-06-1) and Its Emerging Applications in Chemical Biology
The compound 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide (CAS No. 1018502-06-1) represents a significant advancement in the field of chemical biology, particularly in the development of novel therapeutic agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The presence of multiple pharmacophoric groups—including an amino group, a chloro substituent, and a pyridylmethyl side chain—makes it a versatile scaffold for designing molecules with tailored biological activities.
Recent studies have highlighted the importance of 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide in the synthesis of bioactive compounds that modulate key biological pathways. Its structural features allow for interactions with various target proteins, making it a valuable intermediate in the development of small-molecule inhibitors. For instance, research has demonstrated its utility in creating derivatives that exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. These findings underscore the compound's potential as a lead structure for further medicinal chemistry optimization.
The pyridylmethyl moiety in 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide is particularly noteworthy, as it serves as a critical pharmacophore for binding to biological targets. Pyridine-based structures are well-documented for their ability to enhance binding affinity and selectivity, which are essential criteria for successful drug candidates. In particular, recent advances in structure-activity relationship (SAR) studies have revealed that modifications around the pyridylmethyl group can significantly influence the compound's pharmacological profile. This has led to the exploration of novel analogs with improved efficacy and reduced toxicity.
Moreover, the chloro substituent at the 4-position of the benzamide core plays a pivotal role in determining the compound's reactivity and biological activity. Chlorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to engage with hydrophobic pockets of target proteins. In the context of 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide, this chloro group contributes to its interaction with enzymes such as kinases and proteases, which are often implicated in disease mechanisms. The amino group at the 3-position further enhances its versatility by allowing conjugation to other functional groups, enabling the synthesis of prodrugs or bifunctional molecules.
Current research efforts are focused on leveraging 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide as a platform for developing next-generation therapeutics. For example, studies have explored its incorporation into peptidomimetics designed to disrupt protein-protein interactions relevant to neurodegenerative disorders. The compound's ability to mimic natural amino acid sequences while maintaining structural rigidity makes it an attractive candidate for such applications. Additionally, its compatibility with biocatalytic methods has opened new avenues for sustainable synthesis routes, aligning with green chemistry principles.
The benzamide core itself is a well-established pharmacophore in drug discovery, known for its role in modulating enzyme activity and receptor binding. By combining this motif with other functional groups like pyridylmethyl and chloro, researchers have been able to generate compounds with enhanced biological properties. Recent computational studies have further validated these findings by predicting favorable binding modes of 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide to disease-relevant targets. These predictions provide valuable insights for experimental validation and guide the design of optimized derivatives.
In conclusion, 3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide (CAS No. 1018502-06-1) represents a promising candidate for further exploration in chemical biology and drug development. Its unique structural features—comprising an amino group, a chloro substituent, and a pyridylmethyl side chain—endow it with multifaceted biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its significance as a key intermediate in medicinal chemistry innovation.
1018502-06-1 (3-Amino-4-chloro-N-(3-pyridylmethyl)benzamide) Related Products
- 77924-01-7(N,N-Diisopropylnicotinamide)
- 79455-30-4(Nicaraven)
- 34562-97-5(Nicotinoyl-γ-aminobutyric Acid)
- 42837-37-6(4-(piperidine-1-carbonyl)aniline)
- 77924-05-1(N,N-Diisopropylosonicotinamide)
- 98-92-0(Nicotinamide)
- 13160-07-1(N-(Pyridin-2-yl)nicotinamide)
- 25900-61-2(3-Amino-N-methylbenzamide)
- 3569-99-1(N-(Hydroxymethyl)nicotinamide)
- 32828-81-2(Picotamide)
